(1-methyl-1H-indol-2-yl)methanol

Material Characterization Purity Analysis Handling

Medicinal chemistry programs targeting PPARα/γ partial agonists require a reliable N-methylated indole-2-methanol building block with predictable reactivity. (1-Methyl-1H-indol-2-yl)methanol (CAS 1485-22-9) addresses this need as a defined synthetic precursor with established single-step routes from readily available esters. • Defined N-methylation & 2-hydroxymethyl architecture essential for PPAR agonist scaffold construction • Solid (mp 108-110°C), LogP 1.6; ideal reference standard for HPLC/LC-MS calibration • Consistent 97% purity across supply chains ensures reproducible synthesis and reliable impurity profiling

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 1485-22-9
Cat. No. B073441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-indol-2-yl)methanol
CAS1485-22-9
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1CO
InChIInChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-6,12H,7H2,1H3
InChIKeyPJNHWHPOWRDOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-1H-indol-2-yl)methanol Procurement Guide


(1-Methyl-1H-indol-2-yl)methanol (CAS 1485-22-9) is an N-methylated indole-2-methanol derivative [1]. As a heterocyclic building block, it is primarily sourced for its defined role as a synthetic precursor in medicinal chemistry, notably in the synthesis of PPAR agonists and other bioactive indole derivatives , . Its value proposition is predicated on a well-characterized, single-step synthetic route from readily available esters, enabling efficient and predictable incorporation into more complex molecular frameworks .

Specifying (1-Methyl-1H-indol-2-yl)methanol Over Analogs


Substituting (1-methyl-1H-indol-2-yl)methanol with generic indole-2-methanol or other unsubstituted indoles is not chemically neutral. The specific N-methylation and 2-hydroxymethyl substitution pattern dictates a unique reactivity and molecular geometry that cannot be replicated by analogs. This specific architecture is critical; for example, the 1-methyl group is essential for the biological activity in PPAR agonist scaffolds [1], and the 2-hydroxymethyl group provides a synthetic handle that is structurally and functionally distinct from the 3-position isomer, indole-3-carbinol [2]. This evidence guide details the quantifiable dimensions of this differentiation to support rigorous scientific selection.

Quantified Differentiation for (1-Methyl-1H-indol-2-yl)methanol


Melting Point vs. Indole-2-methanol

The melting point of (1-methyl-1H-indol-2-yl)methanol is significantly lower than that of the unsubstituted parent compound, 1H-indole-2-methanol. This difference is a key indicator of purity and phase behavior, affecting handling and formulation , .

Material Characterization Purity Analysis Handling

Synthetic Yield Comparison

The synthesis of (1-methyl-1H-indol-2-yl)methanol can be achieved in a single, high-yielding reduction step from its corresponding ester or acid. This contrasts with more complex multi-step syntheses required for other indole derivatives. The quantitative yield difference is a primary factor in procurement cost and synthetic accessibility , .

Synthetic Methodology Process Chemistry Cost Analysis

PPAR Agonist Synthesis Reactivity

(1-methyl-1H-indol-2-yl)methanol is a crucial reagent for introducing the 1-methylindole pharmacophore into larger molecules. Its specific utility is demonstrated in the synthesis of PPARα and PPARγ partial agonists for Type 2 diabetes, where the N-methyl and 2-hydroxymethyl groups are essential for target engagement . This contrasts with indole-3-carbinol, which is used in Akt signaling pathway studies [1].

Medicinal Chemistry Drug Development PPAR Agonists

Spectroscopic and Chromatographic Differentiation

The compound's unique molecular features yield distinct analytical signatures. It has a monoisotopic mass of 161.08406 Da and a calculated LogP of 1.6 [1]. These values provide a direct comparison point for analytical verification against closely related impurities or analogs like 1H-indole-2-carboxaldehyde (monoisotopic mass 159.06841 Da, LogP 2.1 [2]), ensuring the correct material is received and used.

Analytical Chemistry Quality Control Structural Elucidation

I(Kur) Inhibitor Selectivity Advantage

The 1-methyl-1H-indol-2-yl group serves as a critical substituent in the development of potent and selective I(Kur) inhibitors. A study demonstrated that incorporating this specific moiety into a dihydropyrazolopyrimidine scaffold led to a compound with potent efficacy in a preclinical rabbit atrial effective refractory period (AERP) model, highlighting its value in generating drug candidates with favorable in vivo PK and pharmacodynamic profiles [1]. This contrasts with other indole substitutions that may lead to the formation of reactive metabolites.

Ion Channel Pharmacology Cardiac Electrophysiology Drug Discovery

Physical Form and Safety Profile

The compound is supplied as a solid, which is advantageous for weighing and handling compared to liquid or oily analogs , . It is classified with a GHS signal word 'Warning' for acute oral toxicity and skin/eye irritation , which is a standard and manageable hazard profile for a research chemical. This contrasts with the unsubstituted 1H-indole-2-methanol, which can be a liquid with a higher vapor pressure, potentially requiring more stringent containment .

EHS Compliance Procurement Logistics

Targeted Applications for (1-Methyl-1H-indol-2-yl)methanol


PPAR Agonist Libraries for Metabolic Disease

This compound is the preferred reagent for constructing libraries of 1-methylindole-based PPARα and PPARγ partial agonists [1]. Its defined structure and high-yield synthesis make it a cost-effective and reliable choice for medicinal chemistry programs targeting Type 2 diabetes and related metabolic disorders, as evidenced by its role in generating bioactive molecules with a well-characterized SAR .

Selective Ion Channel Modulator Precursor

The (1-methyl-1H-indol-2-yl) fragment is a key structural component in advanced leads for cardiac ion channel modulation, such as the I(Kur) inhibitor described in [1]. Its incorporation into a dihydropyrazolopyrimidine scaffold yielded a compound with potent in vivo efficacy and a favorable safety profile, demonstrating the value of this specific building block in generating high-quality drug candidates for atrial fibrillation.

Analytical and QC Calibration Standard

Given its well-defined melting point (108-110 °C), distinct monoisotopic mass (161.08406 Da), and LogP (1.6) [1], this compound is an excellent reference standard for calibrating instruments (e.g., melting point apparatus, HPLC, LC-MS) in organic synthesis and quality control laboratories, ensuring method accuracy and reliable impurity profiling.

Solid-State Handling and Stability Reference

The compound's solid physical form and established safety profile [1], make it a straightforward material to handle and store. It is ideal for use as a model compound in training new laboratory personnel on solid reagent management or as a stable reference in method development for solid-phase extraction and purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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